N-Propyl-d7-amine

描述

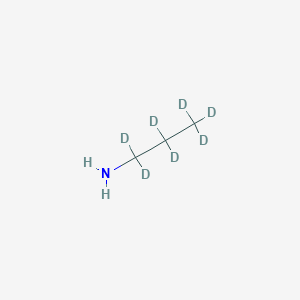

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for the Preparation of N Propyl D7 Amine

The synthesis of N-Propyl-d7-amine (CD₃(CD₂)₂NH₂) involves the introduction of seven deuterium (B1214612) atoms into the propyl chain of the n-propylamine molecule. Various strategies have been developed for the synthesis of deuterated amines, which can be adapted for this specific isotopologue. These methods primarily rely on two approaches: the reduction of a deuterated precursor or the direct exchange of hydrogen for deuterium on the amine or a precursor molecule using a catalyst.

One common strategy involves the use of deuterated starting materials. For instance, a deuterated amide can serve as a precursor. In a method analogous to the synthesis of other deuterated alkylamines, deuterated n-propanamide could be reduced to yield this compound. epj-conferences.org This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran. epj-conferences.org The key to this method is the initial synthesis of the deuterated amide, which can be prepared via catalytic H-D exchange on the corresponding non-deuterated amide using deuterium oxide (D₂O) and a mixed-metal catalyst system, such as Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C), under heat. epj-conferences.org

Another significant approach is catalytic deuteration. This can involve direct deuterium exchange on the amine itself or on a suitable precursor. Heterogeneous catalysis, utilizing catalysts such as palladium or ruthenium supported on alumina, can facilitate the exchange of hydrogen atoms with deuterium gas (D₂) at elevated temperatures. This gas-phase method can minimize solvent use and the formation of byproducts. Alternatively, deuteration can be achieved using D₂O as the deuterium source in the presence of a platinum group metal catalyst. epj-conferences.org Such methods have been shown to be effective for various molecules, although achieving high levels of deuteration specifically on alkyl chains can present challenges. epj-conferences.orgdntb.gov.ua

A more versatile and divergent synthesis allows for the selective deuteration of amines at specific positions. nih.gov By using readily available ynamides and treating them with a combination of deuterated triflic acid and deuterated triethylsilane, a range of selectively deuterated amines can be prepared. nih.gov This method offers high functional group tolerance and precise control over the location of deuterium incorporation. nih.gov

The table below summarizes key synthetic strategies applicable to the preparation of this compound.

| Synthetic Strategy | Description | Key Reagents & Conditions | Advantages | Reference |

| Reduction of Deuterated Amide | A two-step process starting with the deuteration of n-propanamide followed by its reduction to the target amine. | 1. n-propanamide, D₂O, Pd/C, Rh/C, 180°C2. Deuterated n-propanamide, LiAlH₄, THF, 70°C | Utilizes a well-established reduction method. | epj-conferences.org |

| Catalytic Deuteration | Direct exchange of hydrogen with deuterium on the propyl chain using a heterogeneous catalyst. | n-propylamine, D₂ gas, Pd/Al₂O₃ or Ru/C catalyst, 150-200°C | Scalable, minimizes solvent use and byproducts. | |

| Ynamide Reduction | Reductive deuteration of a suitable ynamide precursor to form the deuterated amine. | Ynamide, deuterated triflic acid, deuterated triethylsilane | High selectivity, broad functional group tolerance, divergent. | nih.gov |

| Use of Deuterated Alkylating Agents | Introduction of the deuterated propyl group via an alkylation reaction. | An amine precursor and a deuterated propyl halide (e.g., d7-propyl iodide). | Direct introduction of the fully deuterated chain. |

Scalability Considerations for N Propyl D7 Amine Production in Research

Catalytic deuteration using heterogeneous catalysts offers a promising scalable alternative. These methods can be adapted for continuous-flow processes, which significantly enhance production throughput compared to conventional batch synthesis. tn-sanso.co.jp Flow synthesis using technologies like microwave heating can dramatically reduce reaction times. For example, a process that might take 60 minutes to reach the target temperature with conventional heating could achieve it in just 90 seconds with microwave assistance, leading to higher reaction efficiency and lower energy consumption. tn-sanso.co.jp Such systems also simplify post-reaction workup, as processes like filtration and extraction can be integrated into the flow. tn-sanso.co.jp

However, scaling up catalytic reactions can present its own challenges. The risk of protium (B1232500) (¹H) back-exchange can be a concern, potentially lowering the isotopic purity of the final product. Furthermore, some catalytic methods, such as hydroamination, may require specialized high-pressure equipment, which can be a limiting factor for some research labs. The choice of catalyst and reaction conditions must be carefully optimized to maintain high deuterium (B1214612) incorporation and chemical yield at a larger scale.

The table below outlines key considerations for scaling up the production of N-Propyl-d7-amine.

| Factor | Batch Synthesis Considerations | Flow Synthesis Considerations | General Challenges | Reference |

| Production Capacity | Limited by the size of the reaction vessel. | Higher throughput, more easily scaled by extending operation time. | Cost and availability of deuterated starting materials (e.g., D₂O, deuterated silanes). | tn-sanso.co.jp |

| Reaction Time | Long reaction cycles due to slower heating/cooling. | Significantly reduced reaction times, especially with microwave heating. | Maintaining high isotopic purity at scale. | tn-sanso.co.jp |

| Process Complexity | May involve complex filtration and extraction steps post-reaction. | Integrated separation and purification are possible, simplifying the process. | Handling of high-pressure gases (D₂) or pyrophoric reagents (LiAlH₄). | tn-sanso.co.jp |

| Efficiency | Lower heating and cooling efficiency can lead to higher energy consumption. | High reaction and heating efficiencies lead to reduced power consumption. | Catalyst deactivation or recovery in catalytic processes. | tn-sanso.co.jp |

Advanced Spectroscopic Characterization and Conformational Analysis of N Propyl D7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of isotopically labeled compounds like N-Propyl-d7-amine, various NMR methods offer a comprehensive analysis of the extent and position of deuteration.

¹H NMR Analysis: Proton Signal Attenuation and Residual Proton Integration

In the ¹H NMR spectrum of this compound, the most notable feature is the significant attenuation of proton signals corresponding to the propyl group. The integration of the remaining residual proton signals against a known internal standard allows for the quantification of isotopic purity. For a fully deuterated propyl chain, the signals for these protons would be absent. However, in practice, small residual peaks may be observed, and their low intensity confirms the high degree of deuteration. docbrown.info The addition of deuterium (B1214612) oxide (D₂O) can be used to identify the N-H proton resonance, as the labile amine protons will exchange with deuterium, causing the corresponding ¹H signal to disappear from the spectrum. docbrown.infolibretexts.org

The chemical shifts in the ¹H NMR spectrum are influenced by the electronegativity of adjacent atoms. libretexts.org For a typical propylamine (B44156) structure, one would expect distinct signals for the α, β, and γ protons of the propyl chain, with splitting patterns determined by the n+1 rule. docbrown.infolibretexts.org In this compound, the deuteration simplifies the spectrum dramatically due to the absence of these proton signals.

¹³C NMR Spectroscopy: Carbon Chemical Shift Perturbations due to Deuteration

The substitution of hydrogen with deuterium induces small but measurable changes in the ¹³C NMR chemical shifts, known as deuterium isotope effects (DIE). nih.gov These effects are typically upfield shifts. nih.gov For this compound, the carbons directly bonded to deuterium (C-D) will exhibit the largest isotope shifts. The magnitude of the shift is dependent on the number of attached deuterium atoms. nih.gov Carbons further away from the site of deuteration will also experience smaller, long-range isotope effects. nih.gov

The ¹³C NMR spectrum of unlabeled propylamine shows three distinct signals corresponding to the three carbon atoms of the propyl chain. docbrown.info In this compound, these signals will be shifted upfield. The chemical shift of a carbon atom is influenced by the electronegativity of nearby atoms; the carbon attached to the nitrogen atom will appear most downfield. docbrown.infoudel.edu

| Carbon Position | Expected Chemical Shift Range (ppm) in Unlabeled Propylamine | Expected Isotope Shift (Δδ) per Deuterium (ppm) |

|---|---|---|

| C1 (α to NH₂) | 40-50 | ~0.1-0.3 (upfield) |

| C2 (β to NH₂) | 25-35 | ~0.1-0.3 (upfield) |

| C3 (γ to NH₂) | 10-15 | ~0.1-0.3 (upfield) |

Multi-nuclear NMR Techniques (e.g., ²⁹Si NMR for Grafted Systems)

In more complex systems where this compound might be chemically bonded or "grafted" onto a surface, such as silica (B1680970), multi-nuclear NMR techniques become essential. For instance, if this compound were attached to a silicon-based material, ²⁹Si NMR spectroscopy would be employed to characterize the chemical environment of the silicon atoms. aiinmr.comhuji.ac.il The chemical shifts in ²⁹Si NMR can differentiate between various siloxane structures (M, D, T, and Q units), providing information on how the amine has been incorporated into the silica framework. aiinmr.com This is particularly useful in materials science for confirming the success of surface functionalization. researchgate.netfu-berlin.de

Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic composition of this compound.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to several decimal places. bioanalysis-zone.comshimadzu.com This precision allows for the unambiguous determination of the elemental formula of a molecule. msu.educreative-proteomics.com For this compound (C₃H₂D₇N), the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ²H, and ¹⁴N). An experimentally determined mass from an HRMS instrument that matches this theoretical value confirms the molecular formula and, by extension, the successful incorporation of seven deuterium atoms. bioanalysis-zone.commsu.edu This technique is crucial for distinguishing the deuterated compound from any residual unlabeled propylamine or from other molecules with the same nominal mass. nih.gov

| Compound | Molecular Formula | Nominal Mass (amu) | Theoretical Exact Mass (amu) |

|---|---|---|---|

| N-Propylamine | C₃H₉N | 59 | 59.0735 |

| This compound | C₃H₂D₇N | 66 | 66.1173 |

Applications of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) in Amine Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has become a powerful technique for investigating protein structure, dynamics, and interactions. thermofisher.comacs.org While HDX-MS primarily monitors the exchange of backbone amide protons in a protein with deuterium from a solvent, its application extends to studying the interactions of proteins with various ligands, including amines. thermofisher.comnist.govnih.gov The binding of an amine ligand, such as this compound, to a protein can induce conformational changes or shield specific regions of the protein from the solvent. These perturbations alter the rate of deuterium exchange in the affected areas. nih.gov

By comparing the deuterium uptake of a protein in its free state versus its amine-bound state, HDX-MS can map the ligand binding site and reveal allosteric effects throughout the protein structure. thermofisher.com The process involves incubating the protein or protein-ligand complex in a deuterated buffer (D₂O) for varying amounts of time. thermofisher.com The exchange reaction is then quenched, the protein is typically digested into peptides, and the mass increase of these peptides is measured by mass spectrometry. uni-halle.de Peptides in regions that become less solvent-accessible upon amine binding will show a reduced rate of deuterium uptake. creative-proteomics.com

This differential HDX-MS approach is highly valuable in drug discovery and structural biology for:

Mapping binding interfaces: Identifying the specific protein regions that interact with an amine-containing small molecule. nist.govcreative-proteomics.com

Screening ligands: Comparing the "HDX fingerprint" of different ligands to group them by binding mode. nih.gov

The sensitivity of HDX-MS allows for the study of challenging protein systems and provides insights into the mechanisms of protein-ligand interactions that are crucial for understanding biological function and for the development of new therapeutics. acs.orgcreative-proteomics.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. For isotopically labeled compounds like this compound, these methods are particularly insightful for analyzing the vibrations of specific chemical bonds.

Analysis of C-D and N-D Stretching and Bending Vibrations

The substitution of hydrogen with its heavier isotope, deuterium, in this compound (CD₃CD₂CD₂NH₂) leads to significant shifts in the vibrational frequencies of the associated bonds. These shifts are a direct consequence of the increased mass of deuterium compared to hydrogen and are invaluable for spectral assignment.

C-D Stretching: The stretching vibrations of carbon-deuterium (C-D) bonds appear at considerably lower frequencies (wavenumbers) than their C-H counterparts. While typical C-H stretching vibrations occur in the 2800–3000 cm⁻¹ region, C-D stretching vibrations are found in the 2000–2300 cm⁻¹ range. ustc.edu.cn This clear separation simplifies the spectrum, removing the complexities of Fermi resonance that often plague the C-H stretching region. ustc.edu.cn In deuterated leucine, for example, a single C-D vibrational band was observed around 2240 cm⁻¹. ustc.edu.cn

N-D Stretching and Bending: Similar to C-D bonds, the vibrations involving the amine group are also affected by deuteration. The N-H stretching bands in primary amines typically appear in the 3300-3500 cm⁻¹ range. Upon deuteration to N-D, these stretching frequencies shift down significantly. For instance, studies on deuterated ethylenediamine (B42938) salts show N-H₃⁺ modes shifting downward by more than 700 cm⁻¹ upon N-deuteration. core.ac.uk N-D bending vibrations also shift to lower wavenumbers compared to N-H bending modes. The deuteration of the amine group can significantly simplify Raman spectra by removing the overlap between C-H and N-H stretching vibrations. nih.gov

The table below summarizes the expected vibrational frequency regions for the deuterated bonds in this compound.

| Vibration Type | Bond | Typical Frequency Range (cm⁻¹) | Reference |

| Symmetric & Asymmetric Stretching | C-D | 2000 - 2300 | ustc.edu.cn |

| Bending (Scissoring/Wagging) | C-D | ~1000 - 1200 | gelest.com |

| Symmetric & Asymmetric Stretching | N-H | 3300 - 3500 | sci-hub.se |

| Bending (Scissoring) | N-H | 1590 - 1650 | spectroscopyonline.com |

| Symmetric & Asymmetric Stretching | N-D | Shifted significantly lower than N-H stretches | core.ac.uknih.gov |

| Bending (Scissoring) | N-D | Shifted lower than N-H bends | e-bookshelf.de |

Note: The exact frequencies for this compound would require specific experimental measurement or theoretical calculation, but these ranges provide a well-established guide.

Distinguishing Amine and Amide Moieties via H/D Exchange ATR FTIR

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, when combined with hydrogen-deuterium (H/D) exchange, is a powerful method for distinguishing between amine and amide functional groups on a surface. ispc-conference.org This technique leverages the fact that hydrogen atoms bonded to heteroatoms like nitrogen are labile and can be exchanged with deuterium when exposed to D₂O vapor. ispc-conference.org

The key to distinguishing amines from amides lies in their differing structures and the resulting spectral changes upon H/D exchange. Primary amines (-NH₂) have two N-H bonds, while primary amides (-CONH₂) also have an -NH₂ group but are adjacent to a carbonyl (C=O) group. spectroscopyonline.com

The H/D exchange process involves the following steps:

An initial ATR-FTIR spectrum of the hydrogenated sample is recorded.

The sample is exposed to D₂O vapor, allowing for the exchange of labile N-H protons with deuterium.

A second spectrum of the deuterated sample is recorded.

A subtraction spectrum (deuterated minus hydrogenated) is generated to highlight the changes.

The distinction is made based on the characteristic absorption bands:

Amines: Upon deuteration, the N-H stretching bands disappear and are replaced by N-D stretching bands at lower frequencies.

Amides: Amides exhibit characteristic "Amide I" (primarily C=O stretch) and "Amide II" (a mix of N-H bending and C-N stretching) bands. spectroscopyonline.com During H/D exchange, the Amide II band is particularly sensitive and shifts to a lower wavenumber as the N-H component is replaced by N-D. The N-H stretching bands also disappear and are replaced by N-D bands.

This technique is effective because the presence and shift of the Amide II band is a clear indicator of an amide, whereas its absence points towards an amine. ispc-conference.org The combination of H/D exchange with derivatization agents can further confirm the presence of primary amino groups. ispc-conference.org

Computational Spectroscopy and Quantum Chemical Investigations

Computational chemistry provides indispensable tools for understanding the spectroscopic properties and conformational behavior of molecules like this compound. uc.pt Quantum chemical calculations can predict various parameters that are directly comparable to experimental data, aiding in spectral assignment and structural elucidation. acs.orgresearchgate.net

Theoretical Predictions of Spectroscopic Parameters for Deuterated Amines

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. acs.orgresearchgate.net For deuterated amines, these calculations can accurately forecast vibrational frequencies (IR and Raman), NMR chemical shifts, and other properties. conicet.gov.aracs.org

The process typically involves:

Optimizing the molecular geometry to find the lowest energy structure.

Calculating the harmonic vibrational frequencies based on this optimized geometry. These theoretical frequencies are often scaled by an empirical factor to better match experimental values.

Simulating the full IR or Raman spectrum, including intensities, which aids in the assignment of complex experimental spectra.

For deuterated species, theoretical models are particularly crucial. The mass difference between hydrogen and deuterium is explicitly included in the calculations, allowing for the prediction of isotopic shifts in vibrational frequencies. acs.org This is essential for correctly assigning C-D and N-D modes and understanding how deuteration affects vibrational coupling within the molecule. core.ac.uk In some cases, simple harmonic approximations are insufficient, especially for large-amplitude motions like the inversion of an amino group, and more complex models incorporating double-well potentials are required for accurate predictions. acs.org

Elucidation of Conformational Landscapes in this compound and Analogues

N-propylamine, the non-deuterated analogue of this compound, is known to have a complex conformational landscape with multiple stable conformers. nih.gov Computational methods are essential for exploring this landscape, which would be extremely difficult to characterize by experimental means alone.

State-of-the-art quantum chemical investigations can map the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. nih.gov For n-propylamine, five stable conformers have been identified through high-level calculations. nih.gov These conformers differ in the dihedral angles of the C-C-C-N backbone and the orientation of the -NH₂ group.

The computational analysis provides:

Relative Energies: The calculations determine the relative stability of each conformer, predicting which forms will be most abundant at a given temperature.

Geometric Parameters: Precise bond lengths and angles are determined for each stable conformer.

Spectroscopic Constants: Rotational constants and dipole moments are calculated for each conformer, which are critical for guiding and interpreting high-resolution spectroscopic experiments like rotational spectroscopy. nih.gov

The conformational preferences of related molecules, such as pyrrolidine (B122466) nucleotide analogues, can be effectively "tuned" by chemical modifications, a phenomenon that is well-explored through a combination of NMR, DFT, and molecular modeling. beilstein-journals.orgacs.org For this compound, the conformational landscape is expected to be virtually identical to that of n-propylamine, as isotopic substitution has a negligible effect on the underlying electronic potential energy surface. However, the deuteration does impact the zero-point vibrational energies, which can slightly alter the relative stabilities of the conformers.

Kinetic Isotope Effect Kie Studies Involving N Propyl D7 Amine

Fundamental Principles of Kinetic Isotope Effects in Deuterated Systems

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgontosight.ai The effect is most pronounced when hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D) due to the doubling of atomic mass, which significantly alters mass-dependent properties like vibrational frequencies. wikipedia.org

Theory of Primary Kinetic Isotope Effects (C-H/C-D Bond Breaking)

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. ontosight.ailibretexts.org The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. unam.mx

A C-H bond has a higher vibrational frequency and, consequently, a higher ZPE than the corresponding C-D bond. libretexts.orgunam.mx This means that more energy is required to cleave a C-D bond compared to a C-H bond. wikipedia.orglibretexts.org If this bond cleavage occurs in the rate-limiting step, the reaction will proceed more slowly for the deuterated compound. The magnitude of the primary KIE is expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage at room temperature, this value is typically in the range of 6 to 8. libretexts.org A significant primary KIE (generally kH/kD > 2) is strong evidence that the C-H bond is indeed broken in the rate-determining step. researchgate.net

Theory of Secondary Kinetic Isotope Effects (Rehybridization and Vibrational Frequency Changes)

Secondary kinetic isotope effects occur when the isotopic substitution is on an atom that is not directly involved in bond-making or bond-breaking in the rate-determining step. ontosight.aislideshare.net These effects are generally smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. numberanalytics.com They arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often due to changes in hybridization. core.ac.ukslideshare.net

For instance, if a carbon atom bearing a hydrogen/deuterium atom changes its hybridization from sp³ in the reactant to sp² in the transition state, the out-of-plane bending vibration becomes stiffer. gmu.edu This change in vibrational frequency alters the ZPE difference between the C-H and C-D bonds, leading to a measurable KIE. core.ac.uk

Normal secondary KIE (kH/kD > 1): This is often observed when the hybridization changes from sp³ to sp², as the C-H(D) bending force constants decrease, making it easier for the C-H bond to undergo this change. core.ac.uk

Inverse secondary KIE (kH/kD < 1): This can occur when the hybridization changes from sp² to sp³, where the vibrational modes become more constrained in the transition state. gmu.edu

Influence of Zero-Point Vibrational Energy on Reaction Rates

The foundation of the kinetic isotope effect is the difference in zero-point vibrational energy (ZPE) between isotopically substituted molecules. ontosight.ailibretexts.org According to quantum mechanics, a molecule possesses vibrational energy even at absolute zero, known as the ZPE. ebsco.com The ZPE is dependent on the vibrational frequency of a bond, which in turn is dependent on the masses of the connected atoms. wikipedia.org

A lighter isotope, like hydrogen, leads to a higher vibrational frequency and a higher ZPE compared to a heavier isotope like deuterium. libretexts.org As illustrated in a potential energy diagram, the C-H bond starts at a higher energy level than the C-D bond. Since both bonds dissociate to the same energy level, the activation energy (Ea) for cleaving the C-D bond is greater than that for the C-H bond. libretexts.org This higher activation energy for the deuterated reactant results in a slower reaction rate, giving rise to the kinetic isotope effect. wikipedia.orgnumberanalytics.com It is crucial to note that isotopic substitution does not alter the potential energy surface of the reaction. ontosight.ai

Applications of N-Propyl-d7-amine in Chemical Reaction Mechanism Elucidation

The full deuteration of the propyl chain in this compound makes it an invaluable substrate for KIE studies. By comparing its reaction rates to those of standard n-propylamine, chemists can gain deep insights into reaction mechanisms, including identifying rate-limiting steps and characterizing transition state structures.

Probing Rate-Limiting Steps and Transition State Structures

This compound is particularly useful for studying reactions where a C-H bond on the propyl chain is cleaved, such as in oxidation reactions or certain elimination reactions. A significant primary KIE upon using this compound provides strong evidence that C-H bond scission is the rate-determining step.

For example, in the oxidation of amines catalyzed by enzymes like monoamine oxidase (MAO) or by chemical reagents, the mechanism often involves the cleavage of a C-H bond at the α-carbon. cdnsciencepub.com Studies on the oxidation of benzylamine, a related primary amine, have shown substantial primary KIEs, confirming that the α-C-H bond is broken in the rate-limiting step.

Another key application is in studying the mechanism of the Hofmann elimination. This E2 reaction involves the removal of a β-hydrogen from a quaternary ammonium (B1175870) salt. masterorganicchemistry.com By methylating N-propylamine and its d7-analogue to form the corresponding N,N,N-trimethyl-n-propylammonium salts and then subjecting them to a strong base, the KIE can be measured. A large primary KIE would confirm that the breaking of the Cβ-H bond is part of the concerted, rate-limiting step. Studies on analogous 1-phenylethylammonium salts have shown how the magnitude of the KIE changes with the nature of the amine leaving group, providing detailed information about the E2 transition state structure. cdnsciencepub.com

| Reaction | Substrate System | kH/kD Value | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Hofmann Elimination (E2) | 1-Phenylethyltrimethylammonium ion | 5.03 | Cβ-H bond cleavage is rate-limiting. | cdnsciencepub.com |

| Oxidation by CTAP | Benzylamine (PhCD₂NH₂) | 5.60 | α-C-H bond cleavage is rate-limiting. | |

| Cope Elimination | 2-Phenylethyldimethylamine oxide | ~3.0 | Non-linear proton transfer in a concerted syn-elimination. | cdnsciencepub.com |

Investigations into Intramolecular Syn-Elimination Processes

Intramolecular syn-eliminations, such as the Cope elimination, are pericyclic reactions where the use of deuterated substrates like this compound is essential for mechanistic validation. escholarship.orgmasterorganicchemistry.com The Cope elimination involves the thermal decomposition of a tertiary amine N-oxide via a five-membered cyclic transition state to yield an alkene and a hydroxylamine. masterorganicchemistry.com

To study this with N-propylamine, it would first be converted to N,N-dimethyl-n-propylamine and then oxidized to the corresponding N-oxide. The pyrolysis of this N-oxide would yield propene. If this compound is used as the starting material, the resulting N-oxide would have a fully deuterated propyl group. Measuring the rate of propene formation from the deuterated versus the non-deuterated N-oxide would reveal the primary KIE for the β-hydrogen abstraction.

Isotopic labeling studies have definitively established that this reaction is a concerted intramolecular syn-elimination. cdnsciencepub.comwayne.edu The observed primary KIEs are typically smaller than the theoretical maximum because the C-H-O bond angle in the cyclic transition state is non-linear. cdnsciencepub.comwayne.edu Furthermore, secondary KIEs at the α-carbon can provide information about the extent of C-N bond cleavage in the transition state. cdnsciencepub.com A large normal secondary α-KIE indicates significant C-N bond rupture at the transition state. cdnsciencepub.com

| Isotopic Substitution | KIE Type | Calculated kH/kD | Inference on Transition State | Reference |

|---|---|---|---|---|

| β-deuterium | Primary | 3.40 | Non-linear C-H-O bond angle (~147°) | wayne.edu |

| α-deuterium | Secondary | 1.079 | Significant C-N bond elongation | wayne.edu |

Role in Nucleophilic Substitution Reaction Analysis

This compound is instrumental in elucidating the mechanisms of nucleophilic substitution (SN) reactions. By comparing the reaction rate of this compound with its non-deuterated counterpart, chemists can probe the structure of the transition state. In this context, secondary kinetic isotope effects are particularly informative. A secondary KIE arises when the isotopic substitution is at a position other than the bond being broken or formed in the rate-determining step. wikipedia.org For amines like this compound undergoing substitution at the α-carbon (the carbon bonded to the nitrogen), the secondary α-deuterium KIE (kH/kD) provides a direct method for distinguishing between SN1 and SN2 pathways. wikipedia.orgmdpi.com

In a typical SN2 reaction, the nucleophile attacks the α-carbon at the same time as the leaving group departs, proceeding through a pentacoordinate transition state. This leads to increased steric crowding at the α-carbon, causing the Cα-H (or Cα-D) bending vibrations to become stiffer. The increase in vibrational energy is more significant for the C-H bond than the C-D bond, resulting in a small or even inverse KIE (kH/kD ≤ 1). mdpi.com Conversely, an SN1 reaction involves the formation of a carbocation intermediate in the rate-determining step. The rehybridization from sp3 to sp2 at the α-carbon in the transition state leads to a loosening of the Cα-H (or Cα-D) bending vibrations. This results in a significant normal KIE (kH/kD > 1). wikipedia.org

For example, studies on bimolecular nucleophilic substitution (SN2) reactions often show slightly inverse KIEs, typically in the range of 0.8 to 1.0. mdpi.com In contrast, reactions proceeding via an SN1 mechanism can exhibit secondary KIEs as high as 1.22. wikipedia.org A study on the reactions of N-(methoxymethyl)-N,N-dimethylanilinium ions with various nucleophiles, including n-propylamine, showed secondary α-deuterium isotope effects that helped to characterize the transition state as being concerted, intermediate between a classic SN2 state and a carbonium ion with a very short lifetime. osti.gov

Table 1: Typical Secondary α-Deuterium KIE Values for Nucleophilic Substitution Reactions

| Reaction Mechanism | Typical kH/kD Value | Interpretation |

|---|---|---|

| SN1 | ~1.15 - 1.22 | Significant loosening of Cα-H/D bending vibrations in the transition state due to sp2 rehybridization. wikipedia.org |

| SN2 | ~0.8 - 1.0 (Normal to Inverse) | Slight stiffening of Cα-H/D bending vibrations in the crowded pentacoordinate transition state. mdpi.com |

Solvent Isotope Effects and Solvation Phenomena in this compound Reactions

Solvent Kinetic Isotope Effects (SKIE) are observed when the rate of a reaction changes upon replacing the solvent with its isotopically labeled form, for instance, using deuterium oxide (D₂O) instead of water (H₂O). nih.govdiva-portal.org This technique is particularly valuable for studying reactions involving this compound, as it can provide insights into the role of the solvent and the involvement of exchangeable protons (like those on the amine group) in the reaction mechanism. nih.gov

The interpretation of SKIE can be complex because all exchangeable protons in the system, including those on the amine substrate and within the enzyme or catalyst, are replaced in the deuterated solvent. nih.gov Furthermore, the physical properties of D₂O differ from H₂O, including viscosity and pKₐ values, which must be accounted for. nih.gov Despite these complexities, SKIE is an indispensable probe for reactions involving solvent-exchangeable protons, such as in amine oxidation. nih.gov

Combining substrate isotope effects (using this compound) with solvent isotope effects can resolve ambiguities. For example, in enzyme-catalyzed amine oxidation, measuring the KIE for the deuterated amine in both H₂O and D₂O helps to determine the timing of C-H and N-H bond cleavages. nih.govnih.gov A significant SKIE suggests that a proton transfer involving the solvent is part of the rate-determining step. nih.gov For instance, in the oxidation of some amines, a solvent isotope effect of around 2.1, combined with a primary deuterium isotope effect of 5.6 on the substrate, pointed towards a stepwise mechanism where deprotonation precedes hydride transfer. nih.gov In another case, the 15N isotope effect on the oxidation of an amino acid was found to increase in D₂O, an effect attributed to the equilibrium isotope effect on the pKₐ of the amine group. nih.gov

Table 2: Illustrative Solvent Isotope Effects (SKIE) in Amine Oxidation Reactions

| Enzyme/Reaction System | Substrate | SKIE (kH₂O/kD₂O) | Mechanistic Insight |

|---|---|---|---|

| Proline Dehydrogenase | Proline | 2.1 | Consistent with a stepwise mechanism involving deprotonation prior to hydride transfer. nih.gov |

| Lysine-specific demethylase (LSD1) | Deuterated Peptide | ~1.0 (pH-independent) | Indicates C-H bond cleavage is fully rate-limiting without significant proton transfer from solvent in that step. nih.gov |

| D-Amino Acid Oxidase | D-Serine | 1.0 | Establishes that the amino proton is not in flight during the C-H bond cleavage transition state. nih.gov |

Experimental Methodologies for KIE Measurement in this compound Systems

Mass Spectrometry (MS) is a highly sensitive method for KIE determination. Isotope-Ratio Mass Spectrometry (IRMS) offers superior precision for measuring mixtures of stable isotopes. wikipedia.org In a typical experiment, the reaction is allowed to proceed to a certain conversion, and the isotopic ratio of either the remaining starting material or the product is measured. This ratio, compared to the initial isotopic ratio, allows for the calculation of the KIE. The use of stable isotope-labeled compounds like this compound as internal standards is also a common practice in quantitative analysis by MS, ensuring accuracy by correcting for variations during sample preparation and analysis. google.combioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a powerful, non-destructive method for measuring KIEs. One approach involves monitoring the reaction directly in an NMR tube and measuring the relative concentrations of the deuterated and non-deuterated species over time. researchgate.net High-precision techniques have been developed to measure KIEs at natural abundance, avoiding the need for synthesizing labeled compounds, by analyzing the fractional enrichment of the slower-reacting isotope in the starting material at high reaction conversion. epfl.ch More advanced 2D NMR techniques, such as [¹³C,¹H]-HSQC, offer very high precision and are advantageous for complex systems where signal overlap in 1D spectra is a problem. researchgate.netacs.org

Table 3: Comparison of Experimental Methodologies for KIE Measurement

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio to determine the relative abundance of isotopologues. google.com | High sensitivity; Isotope-Ratio MS (IRMS) offers very high precision. wikipedia.org | Requires sample ionization; may involve sample derivatization. |

| NMR Spectroscopy | Distinguishes isotopologues based on their distinct nuclear magnetic resonance signals or their effect on adjacent nuclei. researchgate.net | Non-destructive; can monitor reactions in real-time; allows for measurement at natural abundance. researchgate.netepfl.ch | Lower sensitivity compared to MS; may require higher sample concentrations. epfl.ch |

Biochemical and Biomedical Research Applications of N Propyl D7 Amine

Metabolic Pathway Tracing and Metabolomics Research.sigmaaldrich.com

The comprehensive study of metabolites, known as metabolomics, provides a chemical snapshot of cellular processes. Stable isotope-labeled compounds like N-Propyl-d7-amine are instrumental in this field for tracing the metabolic fate of molecules within complex biological systems. osti.gov

Tracking Molecular Pathways and Reactions in Complex Biological Systems.researchgate.netmdpi.com

By analyzing the distribution of the deuterium (B1214612) label in different metabolic products, scientists can reconstruct the molecular pathways involved in amine metabolism. This includes identifying key enzymatic reactions and intermediate compounds. For instance, if a metabolite is found to contain the d7-propyl group, it provides direct evidence that it is a downstream product of this compound metabolism. This approach is crucial for understanding both normal physiological processes and the biochemical alterations that occur in disease states.

Pharmacokinetic Investigations of Deuterated Amines.researchgate.netmdpi.comdovepress.comnih.gov

Pharmacokinetics describes how a drug moves through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). assumption.edu Deuteration can significantly influence these processes, making compounds like this compound valuable for studying the pharmacokinetic behavior of amine-containing drugs. researchgate.netmdpi.com

Impact of Deuteration on Metabolic Stability and Bioavailability.mdpi.comdovepress.comnih.gov

The substitution of hydrogen with deuterium can increase the metabolic stability of a molecule. mdpi.comrsc.org This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. bioscientia.deulb.ac.be As a result, metabolic reactions that involve the breaking of a C-H bond, often a rate-limiting step, can be slowed down. dovepress.com This enhanced stability can lead to a longer half-life and increased bioavailability of the deuterated compound compared to its non-deuterated counterpart. nih.gov For example, the deuterated drug deutetrabenazine exhibits a superior pharmacokinetic profile compared to tetrabenazine, allowing for reduced dosing frequency. nih.gov

Table 1: Potential Pharmacokinetic Effects of Drug Deuteration

| Pharmacokinetic Parameter | Effect of Deuteration | Clinical Implication |

|---|---|---|

| Metabolic Rate | Decreased | Slower systemic clearance, increased bioavailability. dovepress.com |

| Half-life | Increased | Less frequent dosing. nih.gov |

| Metabolite Profile | Altered ("metabolic switching") | Potential for reduced formation of toxic metabolites. bioscientia.de |

| Drug Exposure (AUC) | Increased | Lower doses may be required. nih.gov |

Altered Metabolic Oxidation Pathways (e.g., via Amine Oxidase, Cytochrome P450).assumption.edumdpi.com

The metabolism of amines is often carried out by enzymes such as amine oxidases and cytochrome P450 (CYP) isozymes. nih.govnih.gov These enzymes catalyze oxidative reactions, including N-dealkylation, which involves the cleavage of a C-H bond adjacent to the nitrogen atom. mdpi.com The kinetic isotope effect resulting from deuteration can significantly impact these reactions.

For example, in reactions catalyzed by cytochrome P450, a large deuterium KIE suggests that C-H bond cleavage is a rate-limiting step. nih.gov This can lead to "metabolic switching," where the enzyme preferentially metabolizes the molecule at a different, non-deuterated site. bioscientia.de Studies with deuterated amines have shown that deuteration can shift the metabolic pathway from N-dealkylation to N-hydroxylation. nih.gov This alteration of metabolic pathways can have profound effects on the pharmacological and toxicological profile of a drug.

Enzymatic Reaction Mechanism Studies Using Deuterated Substrates.assumption.edu

Deuterated compounds are powerful tools for investigating the mechanisms of enzyme-catalyzed reactions. By comparing the reaction rates of a deuterated substrate like this compound with its non-deuterated counterpart, researchers can gain insights into the transition state of the reaction and the nature of the bond-breaking steps.

The magnitude of the kinetic isotope effect provides valuable information. A large primary KIE is indicative of a reaction where the C-H bond is broken in the rate-determining step. For instance, significant KIEs have been observed in the oxidation of amines by amine oxidases, suggesting that proton abstraction from the substrate is a key part of the mechanism. researcher.life Studies on D-amino acid oxidase have utilized deuterium isotope effects to support a hydride transfer mechanism. d-nb.info The analysis of KIEs in cytochrome P450 reactions has also been instrumental in understanding their catalytic cycle. nih.gov For example, low KIEs for amine N-dealkylation have been interpreted in the context of an initial one-electron oxidation mechanism. nih.gov

Understanding C-H Bond Cleavage in Enzyme Catalysis

The study of enzyme mechanisms is a cornerstone of biochemistry, and understanding how enzymes break specific chemical bonds is crucial. The carbon-hydrogen (C-H) bond, typically strong and unreactive, is a common target for enzymatic cleavage in various metabolic pathways. This compound, a deuterated version of propylamine (B44156), serves as a powerful tool in elucidating the mechanisms of such reactions. The key to its utility lies in the kinetic isotope effect (KIE), a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes.

In the case of this compound, all seven hydrogen atoms on the propyl group are replaced by deuterium. Deuterium has twice the mass of hydrogen, leading to a stronger C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond. When an enzyme-catalyzed reaction involves the cleavage of a C-H bond in its rate-determining step, substituting the substrate with its deuterated analogue, like this compound, will result in a significantly slower reaction rate. By measuring and comparing the reaction rates of the normal (protonated) and the deuterated substrate, researchers can confirm whether C-H bond cleavage is a rate-limiting part of the catalytic cycle.

This technique has been fundamental in studying various enzyme classes, including oxidases and hydroxylases, that are critical for drug metabolism. For instance, the cytochrome P450 family of enzymes frequently catalyzes the hydroxylation of drug molecules through C-H bond activation. While direct studies on this compound with a specific enzyme are not broadly published, the principles derived from its use and the study of similar deuterated compounds are widely applicable. Research on enzymes like soybean lipoxygenase-1 has highlighted the importance of C-H bond activation and its connection to protein dynamics and quantum tunneling in catalysis. nih.gov

The investigation into C-N bond cleavage, another critical enzymatic process, also benefits from isotopic labeling. rsc.orgnih.govacs.org In biological systems, enzymes are known to mediate the scission of C(sp3)–N bonds, for example, in the processing of proteins into α-amino acids. acs.org The use of isotopically labeled tracers helps in tracking the metabolic fate of molecules during drug development. medchemexpress.comchemsrc.com

| Parameter | Description | Implication in Enzyme Catalysis |

| kH | Rate constant for the reaction with the light isotope (Hydrogen) | The baseline reaction rate for the standard substrate. |

| kD | Rate constant for the reaction with the heavy isotope (Deuterium) | The reaction rate for the deuterated substrate, such as this compound. |

| KIE (kH/kD) | The ratio of the rate constants | A KIE value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. |

Receptor Binding and Interaction Studies (General Amine Functional Group Relevance)

The amine functional group is one of the most prevalent moieties in biologically active compounds and pharmaceuticals. researchgate.net Its significance stems from its ability to act as a weak base; at physiological pH, the primary amine group (-NH2) of a molecule like N-Propyl-amine can accept a proton to become a positively charged ammonium (B1175870) ion (-NH3+). libretexts.org This positive charge is critical for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues (e.g., aspartate or glutamate) in the binding pocket of a protein receptor. researchgate.net

This compound, as a stable, isotopically labeled primary amine, is an invaluable research tool for studies related to receptor binding. While it may not be a potent ligand for a specific receptor itself, it serves as a simple model and a building block for more complex molecules. The deuteration makes it a tracer for quantifying metabolic processes and pharmacokinetic profiles without altering the fundamental chemical properties responsible for receptor interactions. medchemexpress.comchemsrc.com The primary amine is a key structural feature in many drugs, and understanding its role is essential for drug design. solubilityofthings.com

Research on various G-protein coupled receptors (GPCRs), ion channels, and enzymes demonstrates the critical role of the amine group. For example, in studies of 5-HT1A receptor ligands, the protonated nitrogen atom of a piperazine (B1678402) ring (which contains amine functional groups) was found to form a crucial bond with an aspartate residue in the receptor. researchgate.net Similarly, studies on sigma (σ) receptors with various ligands show that modifications to the amine-containing parts of the molecule can be tolerated, which aids in the development of new therapeutics. hilarispublisher.com The amine group can also participate in a network of hydrogen bonds with the receptor, further stabilizing the ligand-receptor complex. researchgate.net

The versatility of the amine functional group allows it to participate in several types of molecular interactions that are fundamental to a ligand's affinity and efficacy at its target receptor.

| Interaction Type | Description | Example Receptor Residue |

| Ionic Bonding (Salt Bridge) | Electrostatic attraction between the positively charged amine (protonated) and a negatively charged amino acid side chain. | Aspartate (Asp), Glutamate (Glu) researchgate.net |

| Hydrogen Bonding | The amine group can act as a hydrogen bond donor (as -NH3+) or acceptor (as -NH2), forming bonds with suitable atoms on the receptor. | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Cation-π Interaction | An electrostatic interaction between the positively charged amine and the electron-rich face of an aromatic amino acid side chain. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Environmental Fate and Degradation Studies Incorporating N Propyl D7 Amine Analogues

Analytical Methodologies for Tracing Deuterated Amines in Environmental Compartments

The accurate tracing of N-Propyl-d7-amine and other deuterated amines in complex environmental matrices such as water, soil, and air necessitates highly sensitive and specific analytical methods. The primary approach involves mass spectrometry (MS) coupled with chromatographic separation, a technique that can distinguish between the labeled compound and its unlabeled form.

Sample Preparation and Extraction: Before analysis, the target amines must be extracted from the environmental sample and cleaned of interfering substances. Solid-phase extraction (SPE) is a widely used technique for aqueous samples, often utilizing cartridges with materials like activated carbon or specialized polymers to adsorb the amines. eurofins.comrsc.org For solid samples like soil and sediment, extraction is typically performed with a solvent such as basic methanol, followed by cleanup using SPE. eurofins.com In some cases, liquid-liquid extraction (LLE) with solvents like dichloromethane (B109758) has also been employed. rsc.org

Derivatization and Analysis: To improve chromatographic performance and detection sensitivity, amines are often derivatized. One study successfully used pentafluoropropionic acid anhydride (B1165640) (PFPA) to create derivatives of various amines, which were then quantifiable using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The quantification itself is most accurately performed using the isotope dilution method. In this technique, a known quantity of the deuterated standard, such as this compound, is spiked into the sample before extraction. eurofins.comnih.gov By comparing the MS response of the target analyte to the response of the co-eluting deuterated standard, precise concentration measurements can be achieved, correcting for any sample loss during preparation and analysis. eurofins.com

Common analytical platforms include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often using tandem MS (MS/MS) for enhanced selectivity. rsc.orgnih.gov Techniques like Multiple Reaction Monitoring (MRM) are employed to track specific fragmentation patterns of the analyte and its labeled standard, significantly reducing background noise and improving detection limits to the nanogram per liter (ng/L) range. eurofins.comnih.gov

| Technique | Description | Application for Deuterated Amines | References |

| Solid-Phase Extraction (SPE) | A sample preparation method where compounds in a liquid sample are adsorbed onto a solid sorbent, washed, and then eluted with a solvent. | Used to extract and concentrate amines from water samples and for cleanup of soil extracts. eurofins.comrsc.org | eurofins.com, rsc.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A technique that separates compounds using liquid chromatography and detects them with two mass spectrometers in series for high specificity. | Primary method for quantifying deuterated amine derivatives in environmental and biological samples. eurofins.comnih.gov | eurofins.com, nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that separates volatile compounds using gas chromatography and identifies them based on their mass spectrum. | An alternative to LC-MS/MS, often used for amine analysis after derivatization. rsc.org | rsc.org |

| Isotope Dilution | A quantification method where a known amount of an isotopically labeled standard (e.g., this compound) is added to a sample. | Considered the gold standard for accurate quantification, as it corrects for matrix effects and procedural losses. eurofins.comnih.govacs.org | eurofins.com, nih.gov, acs.org |

Investigating Environmental Transformation Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful tool for elucidating the transformation pathways of amines in the environment. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). researchgate.netacs.org This effect causes compounds with C-D bonds to react more slowly in reactions where this bond is broken, providing a means to study reaction mechanisms and enhance molecular stability against degradation. researchgate.netacs.org

Photodegradation, or the breakdown of compounds by light, is a major transformation pathway for many organic pollutants in surface waters and the atmosphere. rsc.org Studies on compounds analogous to n-propylamine provide strong evidence for this process. For instance, N-Nitrosodi-n-propylamine, a structurally similar compound, is known to be light-sensitive and degrades rapidly when exposed to sunlight in water, with one experiment showing 90% degradation in just eight hours. nih.gov Research on weathered oils has also shown that secondary amines are particularly vulnerable to photodegradation compared to other nitrogen-containing compounds. nih.gov

By using this compound as a tracer, researchers can track the rate of photodegradation of propylamine (B44156) in a complex environmental sample and identify the resulting transformation products. The distinct mass of the deuterated products allows them to be clearly identified by mass spectrometry, helping to build a complete picture of the degradation pathway. acs.org

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of amines to hydrolysis is a key factor in their environmental persistence, especially in aquatic systems and moist soils. Studies on analogous compounds show that hydrolytic stability can be significant. For example, N-Nitrosodi-n-propylamine showed no degradation over 32 days in dark aqueous solutions across a pH range of 3 to 9, indicating high hydrolytic stability. nih.gov The stability of other organic compounds is often pH-dependent. europa.eu

The kinetic isotope effect, resulting from the stronger C-D bond, suggests that this compound may exhibit even greater hydrolytic stability than its non-deuterated counterpart if the C-D bond is involved in the rate-limiting step of the hydrolysis reaction. researchgate.net This enhanced stability is a critical consideration in long-term environmental studies, as the tracer might persist longer than the contaminant it is meant to track.

Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment. science.gov Various amine compounds have been shown to be biodegradable. For example, morpholine, a secondary amine, can be degraded by Mycobacterium strains, and certain amine-based polymers are known to biodegrade in activated sludge. a-star.edu.sgnih.gov However, the efficiency of biodegradation can be highly uncertain and depends on environmental conditions and the specific microbial communities present. tcmda.com

Using this compound allows for precise tracking of the biological uptake and transformation of propylamine. By introducing the labeled compound into a soil or water microcosm, scientists can follow the appearance of deuterated metabolites in the system over time. This helps to quantify biodegradation rates, identify the specific microorganisms responsible for the degradation, and elucidate the metabolic pathways involved.

| Degradation Pathway | Key Findings and Research Applications | Relevance of this compound | References |

| Photodegradation | Analogous secondary amines are light-sensitive and degrade rapidly in sunlight. | Tracing photoproducts and determining degradation rates in complex matrices. | nih.gov, nih.gov |

| Hydrolysis | Analogous amines can be stable to hydrolysis over long periods in the dark. Stability is often pH-dependent. | The kinetic isotope effect may enhance stability, a factor to consider in long-term studies. | nih.gov, europa.eu |

| Biodegradation | Various amine structures are known to be biodegradable by environmental microorganisms. | Tracing uptake and metabolic pathways in soil and water systems to quantify biodegradation rates. | tcmda.com, a-star.edu.sg, nih.gov |

Hydrolytic Stability of Deuterated Amines

Assessment of Environmental Persistence and Mobility of Deuterated Amines

Persistence: The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. The inherent stability of the C-D bond can increase the persistence of deuterated compounds like this compound compared to their non-deuterated forms. researchgate.netacs.org This increased stability against photodegradation, chemical oxidation, and biodegradation means that deuterated tracers may have a longer environmental half-life. This property is advantageous for long-term transport studies but must be accounted for when estimating the persistence of the actual contaminant.

Mobility: The mobility of a compound determines how it moves through and between environmental compartments like soil, water, and air. Mobility is largely governed by a compound's affinity for sorbing to soil and sediment particles versus dissolving in water. Cationic compounds, including protonated amines, generally adsorb more strongly to soils that are rich in organic carbon and clay. nilu.no The mobility of amines can be studied using chromatographic techniques and ion mobility spectrometry. bayer.comacs.org By applying this compound to soil columns and analyzing the leachate and soil layers, researchers can precisely measure its adsorption coefficients (Koc) and leaching potential. This data is vital for assessing the risk of groundwater contamination. pku.edu.cn

Role of Deuterated Amines as Tracers in Environmental Transport Modeling

Environmental transport models are mathematical tools used to predict the movement and fate of contaminants. copernicus.org These models require accurate input data on degradation rates and mobility, which can be validated using tracer studies. Deuterated compounds like this compound are ideal tracers for this purpose. researchgate.netacs.org

Because its physical properties are nearly identical to the unlabeled n-propylamine, it moves through the environment in the same way. However, its different mass makes it easily distinguishable with mass spectrometry. acs.orgmedchemexpress.com Scientists can release a known amount of this compound at a contamination site and monitor its concentration at various points downstream or down-gradient over time. This allows for the direct measurement of transport velocities, dispersion, and dilution in a real-world system. The data gathered from these tracer tests are invaluable for calibrating and validating the accuracy of environmental transport models, ultimately leading to more reliable predictions of contaminant plume behavior and better-informed remediation strategies. researchgate.net

Conclusion and Future Research Directions

Recapitulation of N-Propyl-d7-amine's Contributions to Chemical and Biological Research

This compound has proven to be an invaluable asset, primarily as an internal standard in quantitative analysis, especially when coupled with mass spectrometry. clearsynth.comwisdomlib.org The use of deuterated standards like this compound allows for the accurate quantification of its non-labeled counterpart, n-propylamine, and related compounds in complex biological and environmental samples. clearsynth.comaptochem.com This is because its chemical properties are nearly identical to the analyte of interest, but its increased mass allows it to be distinguished by mass spectrometry. aptochem.com This minimizes variations in sample preparation and analysis, such as extraction efficiency and ionization suppression, leading to more reliable and reproducible results. aptochem.comcerilliant.com

The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond also makes this compound a useful tool in mechanistic studies. unam.mx By tracking the fate of the deuterium (B1214612) label, researchers can elucidate reaction pathways and metabolic processes. portico.org This has been particularly beneficial in drug discovery and development, where understanding a drug's metabolism is crucial. princeton.edunih.gov

Advancements in Stereoretentive and Site-Selective Deuteration Methodologies

The synthesis of specifically labeled compounds like this compound has been propelled by significant advancements in deuteration techniques. Historically, deuterium incorporation often required harsh conditions and could lead to a mixture of products. However, recent developments have focused on stereoretentive and site-selective methods, allowing for the precise placement of deuterium atoms within a molecule. mdpi.comdatapdf.com

Ruthenium-based catalysts, for example, have shown remarkable efficiency in the α-deuteration of amines using D₂O as the deuterium source. acs.org These methods can achieve high levels of deuterium incorporation with complete regioselectivity. mdpi.com Furthermore, strategies for the stereoretentive deuteration of chiral amines have been developed, preserving the stereochemistry at the α-carbon. datapdf.comosti.gov Photocatalytic methods have also emerged as a powerful tool for the site-selective deuteration of primary amines under mild conditions. rsc.org These advancements are crucial for producing highly specific labeled compounds like this compound, expanding their applicability in sophisticated research.

Integration of this compound with Advanced Analytical Techniques

The utility of this compound is greatly amplified when integrated with advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary platforms where deuterated internal standards shine. clearsynth.comscispace.com In these techniques, this compound co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio, allowing for precise quantification. aptochem.com

| Analytical Technique | Role of this compound | Key Advantage |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Corrects for matrix effects and variations in ionization efficiency. cerilliant.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Improves accuracy and precision of quantification. scispace.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracer | Can be used to study reaction mechanisms and molecular dynamics. datapdf.com |

Beyond standard quantification, the integration with high-resolution mass spectrometry allows for detailed studies of metabolic pathways. The distinct isotopic signature of this compound enables researchers to trace its transformation products through complex biological systems.

Expanding the Scope of KIE Applications in Multi-Step Biological Processes

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The stronger C-D bond compared to the C-H bond often leads to a slower reaction rate when a C-H bond cleavage is the rate-determining step. portico.orgnih.gov This effect can be harnessed to study the mechanisms of enzyme-catalyzed reactions. nih.gov

By using specifically deuterated substrates like this compound, researchers can probe the transition states of enzymatic reactions and identify rate-limiting steps. nih.govunl.edu The application of KIE studies is particularly powerful in elucidating complex, multi-step biological processes. For instance, multiple isotope effects, where KIEs for different isotopes are measured simultaneously, can provide detailed insights into the order of bond-breaking and bond-forming events in an enzymatic cycle. unl.edu The future will likely see the expanded use of compounds like this compound to unravel the intricate mechanisms of enzymes involved in neurotransmitter metabolism and other critical biological pathways.

Prospective Applications in Environmental Tracing and Remediation Research

The stability and unique isotopic signature of this compound make it a promising candidate for environmental tracing studies. It can be used as a tracer to track the fate and transport of pollutants, such as n-propylamine and related compounds, in soil and water systems. researchgate.net By introducing a known amount of this compound into an environmental system and monitoring its distribution over time, scientists can model the movement and degradation of contaminants.

Furthermore, in remediation research, this compound can be used to assess the effectiveness of different cleanup strategies. For example, it could be used to monitor the biodegradation of amine-containing pollutants by microorganisms. mines.edu The development of analytical methods with high sensitivity and selectivity is crucial for these applications. crccare.com As environmental concerns grow, the use of isotopically labeled compounds like this compound in environmental science is expected to increase, providing valuable data for risk assessment and the development of effective remediation technologies. crccare.com

常见问题

Basic: How to ensure structural identification accuracy of N-Propyl-d7-amine in synthetic chemistry?

To confirm the structure, use deuterium nuclear magnetic resonance (²H NMR) and mass spectrometry (MS) . The ²H NMR spectrum will show distinct peaks corresponding to deuterium atoms at the propyl chain, while MS can verify the molecular ion peak (e.g., m/z 63 for the deuterated fragment). Cross-reference the CAS Registry Numbers (e.g., 744184-05-2 for this compound) and Smiles strings (e.g., [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N) provided in chemical databases to validate purity and isotopic labeling .

Basic: What storage protocols prevent degradation of this compound?

Store the compound in air-tight, amber vials under inert gas (e.g., argon) at 0–6°C to minimize deuterium exchange and oxidation. Stability studies for deuterated amines suggest that exposure to light, moisture, or elevated temperatures accelerates degradation. Regularly monitor purity via gas chromatography with nitrogen-phosphorus detection (GC-NPD) or high-performance liquid chromatography (HPLC) .

Advanced: How to evaluate kinetic isotope effects (KIEs) in reactions involving this compound?

Design parallel reactions using this compound and its non-deuterated counterpart under identical conditions. Measure reaction rates via time-resolved spectroscopy or quench-and-analyze methods . Calculate KIE as the ratio of rate constants (k_H/k_D). For catalytic systems, use isotopic labeling studies to isolate deuterium’s impact on transition states. Validate results against theoretical models (e.g., Bigeleisen equation) .

Advanced: How to mitigate nitrosamine contamination risks during this compound synthesis?

Conduct a risk assessment using the APIC nitrosamine questionnaire to identify potential sources of secondary amines or nitrosating agents (e.g., nitrites, amides). Implement HPLC-MS/MS or GC-MS to detect trace nitrosamines (e.g., N-Nitrosodi-n-propyl-d14-amine). If contamination is detected, revise synthesis steps to exclude reagents prone to nitrosation and optimize purification protocols (e.g., activated carbon filtration) .

Methodological: Which techniques validate deuterium incorporation in this compound?

Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C3D7H2N) and isotopic purity. Fourier-transform infrared spectroscopy (FTIR) can identify N-H/D stretching vibrations (~3300 cm⁻¹ for H, ~2450 cm⁻¹ for D). For quantitative analysis, employ isotope ratio mass spectrometry (IRMS) or compare against NIST-certified deuterated standards (e.g., N-Nitrosodi-n-propyl-d14-amine) .

Advanced: How to resolve contradictions in reactivity data between deuterated and non-deuterated propylamines?

Apply contradiction analysis frameworks to isolate variables such as isotopic purity, solvent effects, or catalytic interference. For example, if deuterated amine exhibits lower reactivity in nucleophilic substitution, verify whether solvent deuteration (e.g., D2O) or deuterium kinetic isotope effects (DKIE) are confounding factors. Replicate experiments using ultra-high-purity reagents and document deviations in supplementary datasets .

Basic: What safety protocols are critical for handling this compound?

Use closed-system equipment and local exhaust ventilation to prevent inhalation or dermal contact. Personal protective equipment (PPE) must include nitrile gloves , chemical-resistant goggles , and lab coats . Emergency protocols should address spills (neutralize with weak acids) and fires (use CO2 extinguishers). Document all procedures in alignment with OSHA guidelines and institutional safety frameworks .

Advanced: How to optimize synthetic routes for this compound to maximize isotopic yield?

Compare deuterium exchange methods (e.g., catalytic deuteration with Pd/D2) versus total synthesis from deuterated precursors (e.g., D7-propionaldehyde). Monitor isotopic incorporation at each step via ²H NMR or MS . For cost-effective scaling, prioritize routes with fewer purification stages and higher atom economy. Publish detailed reproducibility checklists to aid peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。